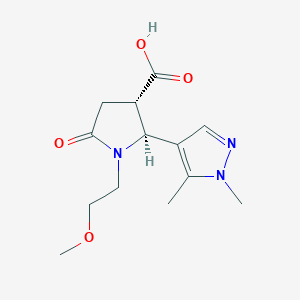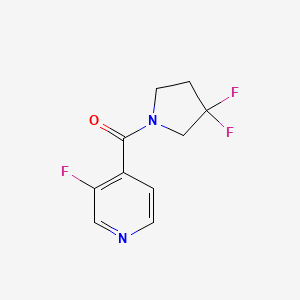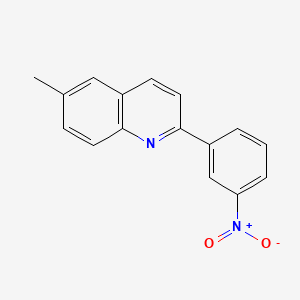amino}propanoyl)urea CAS No. 1252298-84-2](/img/structure/B2427584.png)
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea, also known as MPMPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in regulating gene expression and cell growth. Additionally, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in regulating cell survival and proliferation.
Biochemical and Physiological Effects:
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In Alzheimer's disease and Parkinson's disease research, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function and motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea in lab experiments is its ability to selectively target cancer cells and diseased cells in the brain, while sparing healthy cells. Additionally, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to have low toxicity in vitro and in vivo. However, one limitation of using (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea. One area of research is to further investigate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential applications in treating other medical conditions, such as autoimmune diseases and infectious diseases. Additionally, future research could focus on developing more efficient synthesis methods for (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea and improving its solubility in water.
Méthodes De Synthèse
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea can be synthesized through a multistep process that involves the reaction of N-(4-methylbenzyl)-N-propargylamine with isocyanate, followed by the reaction with 3-chloropropionyl chloride. The resulting product is then treated with urea to yield (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea.
Applications De Recherche Scientifique
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been studied for its potential applications in treating various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease and Parkinson's disease research, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-carbamoyl-3-[(4-methylphenyl)methyl-prop-2-ynylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-9-18(10-8-14(19)17-15(16)20)11-13-6-4-12(2)5-7-13/h1,4-7H,8-11H2,2H3,(H3,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHGFBLGQIHYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCC(=O)NC(=O)N)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(benzenesulfonyl)-5-chloro-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine](/img/structure/B2427503.png)
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2427504.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2427505.png)

![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2427509.png)



![1-(1,2-benzoxazol-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2427517.png)
![Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate](/img/structure/B2427518.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2427519.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2427521.png)